molecular formula C11H13NO B2706421 2-Tert-butoxybenzonitrile CAS No. 218797-78-5

2-Tert-butoxybenzonitrile

Cat. No.: B2706421
CAS No.: 218797-78-5
M. Wt: 175.231
InChI Key: SLIMDAGKDWKYHH-UHFFFAOYSA-N
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Description

Fundamental Significance of Benzonitrile (B105546) and Aryl Ether Scaffolds in Chemical Research

Benzonitrile and its derivatives are recognized as versatile building blocks in organic synthesis. The nitrile group is a valuable functional handle, capable of being transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. semanticscholar.org This versatility makes benzonitriles key intermediates in the synthesis of a wide array of complex organic molecules. Furthermore, the electronic properties of the nitrile group can influence the reactivity of the aromatic ring, making it a subject of interest in studies of reaction mechanisms and electronic effects. Benzonitriles are also found in a number of pharmaceutical compounds, highlighting their relevance in medicinal chemistry. researchgate.net

Aryl ethers, characterized by an oxygen atom connected to an aromatic ring and an alkyl or aryl group, are another cornerstone of organic chemistry. This linkage is prevalent in numerous natural products and synthetic compounds with significant biological activity. The ether bond, while generally stable, can be cleaved under specific conditions, allowing for the use of aryl ethers as protecting groups for phenols. The nature of the group attached to the oxygen atom can modulate the steric and electronic properties of the molecule, influencing its reactivity and physical characteristics. The synthesis of aryl ethers itself has been a rich area of research, with the development of various named reactions dedicated to their formation.

Overview of Scholarly Investigations Involving the 2-Tert-butoxybenzonitrile Moiety

Scholarly interest in this compound often stems from its utility as a precursor or intermediate in the synthesis of more complex molecules. The "tert-butoxy" group, a bulky substituent, can impart unique steric and electronic properties to the benzonitrile scaffold. Research has explored the synthesis of this compound and its isomers, such as 4-tert-butoxybenzonitrile (B71709), through methods like nucleophilic aromatic substitution. nih.govrsc.org For instance, 4-tert-butoxybenzonitrile has been synthesized from 4-fluorobenzonitrile (B33359) and potassium tert-butoxide. nih.gov

The compound and its derivatives are utilized in the construction of diverse molecular frameworks. For example, 4-tert-butoxybenzonitrile has been used as a starting material in the synthesis of inhibitors for enzymes like sphingosine (B13886) kinase. nih.gov The tert-butoxy (B1229062) group can be strategically cleaved to reveal a phenolic hydroxyl group, which can then be further functionalized. This deprotection step is a key transformation in multi-step synthetic sequences.

Positioning this compound within Contemporary Organic Chemistry Research

Within the broader field of contemporary organic chemistry, this compound is positioned as a valuable building block and a tool for investigating reaction methodologies. ualberta.ca Its structure allows researchers to explore the interplay between the electron-withdrawing nitrile group and the bulky, electron-donating tert-butoxy group. This interplay can influence the regioselectivity and reactivity of the aromatic ring in various chemical transformations.

The use of molecules like this compound is indicative of a larger trend in medicinal and materials chemistry: the exploration of "new and unusual scaffolds" to access novel chemical space and intellectual property. rsc.org By providing a unique combination of functional groups and steric bulk, this compound and its derivatives contribute to the expanding toolkit available to synthetic chemists for the construction of molecules with tailored properties.

PropertyValue
Molecular FormulaC₁₁H₁₃NO
Molecular Weight175.23 g/mol
FormSolid
InChI1S/C11H13NO/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-7H,1-3H3
InChI KeySLIMDAGKDWKYHH-UHFFFAOYSA-N
SMILES StringN#CC(C=CC=C1)=C1OC(C)(C)C

Table 1: Physicochemical Properties of this compound sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIMDAGKDWKYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 2 Tert Butoxybenzonitrile and Analogues

Established Synthetic Pathways for Aryl Ethers

The formation of the aryl-oxygen bond is a cornerstone of organic synthesis, with several classical and modern methods available for constructing aryl ethers.

Williamson Ether Synthesis and Modified Protocols

The Williamson ether synthesis is a widely recognized method for preparing ethers, proceeding via an SN2 (bimolecular nucleophilic substitution) reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comyoutube.com In the context of aryl ethers, the synthesis typically involves the reaction of a phenoxide with an alkyl halide. The general mechanism involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. jk-sci.com

For the synthesis of 2-tert-butoxybenzonitrile, this pathway would conceptually involve the reaction of 2-cyanophenoxide with a tert-butyl halide. However, the Williamson ether synthesis is most effective with primary and methyl alkyl halides. masterorganicchemistry.com Tertiary alkyl halides, such as tert-butyl chloride or bromide, are highly prone to undergoing an E2 (bimolecular elimination) reaction in the presence of a strong base/nucleophile like a phenoxide, leading to the formation of an alkene (isobutylene) as the major product instead of the desired ether. chem-station.com

To circumvent this limitation, modified protocols may employ phase-transfer catalysts, which can facilitate the reaction under milder conditions, but the inherent tendency of tertiary halides to eliminate remains a significant challenge. utahtech.edu

Table 1: Outcome of Williamson Ether Synthesis Based on Alkyl Halide Substitution

Alkyl Halide Type Primary Reaction Predominant Product(s) Suitability for tert-Butyl Ethers
Methyl / Primary SN2 Ether High
Secondary SN2 / E2 Competition Mixture of Ether and Alkene Moderate to Low

Ullmann and Related Metal-Catalyzed Etherification Reactions

The Ullmann condensation, and its modern variants, offer a more viable route to sterically hindered aryl ethers like this compound. wikipedia.org The classical Ullmann reaction involves the copper-promoted coupling of an aryl halide with an alcohol or phenoxide. organic-chemistry.org These reactions traditionally required harsh conditions, such as high temperatures (often exceeding 200°C), stoichiometric amounts of copper powder, and high-boiling polar solvents like dimethylformamide (DMF) or nitrobenzene. wikipedia.orgthermofisher.com

Modern advancements in metal-catalyzed etherification have significantly improved the scope and practicality of this transformation. These protocols utilize soluble copper(I) catalysts, often in combination with specific ligands (e.g., diamines, phenanthroline, phosphines), which facilitate the reaction under much milder conditions. umich.edu The synthesis of this compound via this method would involve the coupling of an activated aryl halide, such as 2-chlorobenzonitrile (B47944) or 2-bromobenzonitrile (B47965), with a tert-butoxide salt in the presence of a copper catalyst system. The reactivity of the aryl halide generally follows the order I > Br > Cl. mdpi.com

Table 2: Comparison of Traditional vs. Modern Ullmann Ether Synthesis Conditions

Parameter Traditional Ullmann Condensation Modern Ligand-Accelerated Ullmann-type Reaction
Catalyst Stoichiometric Copper powder Catalytic Cu(I) salts (e.g., CuI, CuBr)
Ligand None Often required (e.g., phenanthroline, PPh3)
Temperature >200°C 80 - 140°C
Substrate Scope Limited, requires activated aryl halides Broader, including less activated substrates

| Yields | Often moderate | Generally good to excellent |

Routes to Benzonitrile (B105546) Functionalization

An alternative synthetic strategy involves forming the nitrile group on a pre-existing 2-tert-butoxybenzene scaffold.

Nucleophilic Aromatic Substitution Strategies for Benzonitrile Formation

The introduction of a nitrile group onto an aromatic ring can be achieved through various methods, most notably through metal-catalyzed cyanation reactions, which have largely superseded classical nucleophilic aromatic substitution (SNAr) for this purpose. The palladium-catalyzed cyanation of aryl halides or triflates is a powerful and versatile method for forming benzonitriles. researchgate.net This cross-coupling reaction allows for the conversion of an aryl halide (e.g., 2-tert-butoxybromobenzene) into the corresponding nitrile using a cyanide source. Common cyanide reagents include zinc cyanide (Zn(CN)₂), which is less toxic than alkali metal cyanides, and potassium hexacyanoferrate(II). researchgate.net

The classical SNAr mechanism involves the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group. wikipedia.orgyoutube.com This pathway requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgchemistrysteps.com The tert-butoxy (B1229062) group is an electron-donating group, which deactivates the ring toward nucleophilic attack, making the direct displacement of a leaving group by cyanide via a traditional SNAr mechanism on a 2-tert-butoxyaryl halide generally unfeasible.

Schmidt Reaction and Related Transformations for Nitrile Introduction

The Schmidt reaction provides a method for converting carbonyl compounds into other functional groups using an azide (B81097) in acidic conditions. wikipedia.orgorganic-chemistry.org Specifically, aromatic aldehydes can be transformed directly into benzonitriles. nih.gov This approach would begin with 2-tert-butoxybenzaldehyde (B1340700) as the substrate.

The reaction is typically carried out by treating the aldehyde with an azide source, such as sodium azide (NaN₃) or azidotrimethylsilane (B126382) (TMSN₃), in the presence of a strong acid. nih.gov The mechanism involves the reaction of the aldehyde with hydrazoic acid (formed in situ) under acidic conditions, which, after rearrangement and expulsion of nitrogen gas, yields the nitrile. wikipedia.org Historically, the reaction could produce mixtures of nitriles and formanilide (B94145) byproducts. However, recent protocols have demonstrated that using triflic acid (TfOH) as a catalyst, particularly in solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can lead to the highly selective and high-yielding synthesis of nitriles from a broad range of aromatic aldehydes. nih.gov

Table 3: Selected Examples of Aldehyde to Nitrile Conversion via Schmidt Reaction

Aldehyde Substrate Azide Source Acid Catalyst Solvent Yield (%)
4-(Benzyloxy)benzaldehyde TMSN₃ TfOH HFIP/ACN 95
4-Methoxybenzaldehyde TMSN₃ TfOH HFIP/ACN 96
Benzaldehyde TMSN₃ TfOH HFIP/ACN 90

Data sourced from a study on improved Schmidt conversions. nih.gov

Advanced Synthetic Methodologies Applied to this compound Systems

Beyond classical methods, advanced synthetic strategies offer novel pathways to benzonitriles. One cutting-edge approach involves the direct use of dinitrogen (N₂) as the nitrogen source for the nitrile group. Research has demonstrated a synthetic cycle for producing benzonitrile mediated by a rhenium pincer complex. goettingen-research-online.de This process involves the splitting of N₂ by the metal complex to form a metal nitride, which is then functionalized and ultimately releases benzonitrile, regenerating the catalyst. While not yet a common laboratory method, it represents a significant advance in nitrogen fixation chemistry. goettingen-research-online.de

Another important industrial process for producing benzonitriles is the ammoxidation of alkylbenzenes. medcraveonline.com This reaction converts a methyl group on an aromatic ring directly to a nitrile group using ammonia (B1221849) and an oxidant (typically air) at high temperatures over a metal oxide catalyst. youtube.com For instance, toluene (B28343) is industrially converted to benzonitrile via this method. Applying this logic to an analogue, a compound like 1-(tert-butoxy)-2-methylbenzene could potentially be converted to this compound, provided the tert-butyl ether linkage can withstand the high reaction temperatures required. medcraveonline.com

Catalytic Systems for Carbon-Oxygen and Carbon-Carbon Bond Formation

The construction of the this compound scaffold relies on the strategic formation of a key carbon-oxygen (C-O) bond for the ether linkage and, in the synthesis of more complex analogues, various carbon-carbon (C-C) bonds. Modern organic synthesis heavily employs transition-metal catalysis to achieve these transformations with high efficiency and selectivity.

Carbon-Oxygen Bond Formation:

The crucial aryl ether bond in this compound is typically formed via cross-coupling reactions. Palladium- and copper-based catalytic systems are prominent in this field. Palladium-catalyzed C-O cross-coupling, an extension of the Buchwald-Hartwig amination, provides a general and mild route to aryl ethers. nih.gov These reactions typically involve the coupling of an aryl halide (e.g., 2-bromobenzonitrile or 2-chlorobenzonitrile) with an alcohol. For the synthesis of a tert-butyl ether, potassium tert-butoxide is a common coupling partner. The efficacy of these systems often depends on the choice of ligand, with specialized biarylphosphines being developed to facilitate challenging C-O bond formations, even with unactivated aryl halides. nih.gov

Copper-catalyzed methods offer an alternative, often more economical, pathway. These reactions can proceed via different mechanisms, including the functionalization of arene C-H bonds. nih.gov In such a strategy, a directing group installed on the aromatic ring guides the copper catalyst to functionalize a specific ortho C-H bond, followed by coupling with an alcohol. nih.gov This approach is particularly relevant for achieving the regioselectivity required for the 2-substituted pattern of this compound.

Carbon-Carbon Bond Formation:

While not required for the synthesis of the parent this compound from a pre-functionalized benzonitrile ring, C-C bond formation is critical for creating more complex analogues. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are foundational. For instance, an oxidative Pd(II) catalyzed coupling of organoboron compounds with alkenes can proceed under base-free conditions, which is advantageous for substrates sensitive to basic media. nih.gov The absence of a base can suppress the formation of undesired homo-coupled byproducts, thus improving the chemoselectivity of the reaction. nih.gov

Copper catalysis is also employed for C-C bond formation. For example, copper-catalyzed aerobic oxidative coupling can form β-ketonitriles from aromatic alcohols and acetonitrile (B52724), demonstrating a method for C-C coupling that directly involves a nitrile-containing compound. nih.gov

A summary of representative catalytic approaches is presented below.

Bond TypeCatalytic SystemReactant 1Reactant 2Key Features
C-O (Ether) Palladium with specialized ligandsAryl HalideAlcohol/AlkoxideMild conditions, high generality for various alcohols. nih.gov
C-O (Ether) Copper (e.g., (CuOH)₂CO₃)Benzoic acid derivativeAlcoholDirect C-H activation with a directing group, air as oxidant. nih.gov
C-C Oxidative Palladium(II)Organoboron CompoundAlkeneBase-free conditions to minimize homo-coupling. nih.gov
C-C Copper (e.g., CuCl₂)Aromatic AlcoholAcetonitrileGreen approach using oxygen as the terminal oxidant.

Microwave-Assisted Synthetic Enhancements

The application of microwave irradiation has emerged as a powerful tool in synthetic organic chemistry to accelerate reaction rates, increase product yields, and promote cleaner reactions. This non-conventional heating method directly and efficiently couples energy with polar molecules in the reaction mixture, leading to rapid temperature increases that are not achievable with conventional heating methods. nih.gov

In the context of ether synthesis, including the formation of aryl tert-butyl ethers, microwave assistance has proven highly effective. The Williamson ether synthesis, a classical method involving an alkoxide and an alkyl halide, can be dramatically enhanced. Studies have shown that microwave irradiation can reduce reaction times from several hours under conventional reflux conditions to mere minutes. nih.govorgchemres.org For example, the synthesis of various N-substituted benzimidazole (B57391) derivatives was achieved in 85-96% yields within just 2-3.5 minutes using focused microwave irradiation. nih.gov Similarly, other etherification reactions that traditionally require long reaction times have been completed in as little as 45-100 seconds.

This rapid, high-yielding methodology is particularly advantageous for constructing libraries of compounds for research and development. The significant reduction in reaction time and potential for improved yields makes microwave-assisted synthesis a more efficient and environmentally benign "green chemistry" approach compared to traditional methods. orgchemres.org

The table below illustrates the typical enhancements observed when comparing conventional heating with microwave-assisted synthesis for related heterocyclic compounds.

Compound TypeMethodReaction TimeYield (%)
5-Substituted Benzotriazole (B28993) EtherConventional (Reflux)5 h 15 min23%
Microwave (300 W)6 min 10 s42%
5-Substituted Benzotriazole AmineConventional (Reflux)~4 h45%
Microwave (300 W)~7 min83%
1-Substituted Benzotriazole AmineConventional (Reflux)~6 h65%
Microwave (180 W)~8 min75%

Data derived from comparative studies on benzotriazole derivatives, illustrating the general principles of microwave enhancement.

Chemo- and Regioselective Synthetic Investigations

Achieving the synthesis of this compound specifically, as opposed to its 3- or 4-substituted isomers, is a challenge of regioselectivity. The inherent electronic properties of the nitrile group, which is a meta-director for electrophilic aromatic substitution, preclude straightforward electrophilic installation of the tert-butoxy group at the ortho position. Therefore, synthetic strategies must employ methods that override these natural tendencies.

One of the most powerful strategies for achieving ortho-substitution is directed ortho-metalation (DoM) . In this approach, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent (like n-butyllithium), directing the deprotonation (lithiation) to the adjacent ortho position. The resulting ortho-lithiated species is a potent nucleophile that can then react with a suitable electrophile to install the desired substituent. While the nitrile group itself is not a classic DMG, a precursor substrate containing a potent DMG (e.g., a sulfinamide or amide group) can be used. rsc.org The DMG would first direct the installation of a group at the ortho position, followed by subsequent chemical steps to convert that group into the nitrile functionality, thus achieving the desired 2-substituted pattern.

Alternatively, catalytic C-H activation/functionalization offers a more atom-economical approach to regioselective synthesis. As mentioned previously, copper-catalyzed etherification can be directed to a specific C-H bond using a removable directing group. nih.gov For instance, a picolinamide (B142947) or 8-aminoquinoline (B160924) auxiliary attached to a benzoic acid derivative can direct the copper catalyst to functionalize the ortho C-H bond, enabling its subsequent etherification. nih.gov This strategy ensures that the C-O bond forms exclusively at the position adjacent to the directing group, providing excellent regiocontrol.

Chemoselectivity, the ability to react with one functional group in the presence of others, is also a critical consideration. For example, when using a palladium-catalyzed cross-coupling to form the ether bond on a substrate like 2-bromobenzonitrile, the catalyst must selectively activate the C-Br bond without reacting with the nitrile group. The development of highly specific catalyst-ligand systems is crucial for achieving such chemoselectivity. nih.gov

Reactivity Profile and Mechanistic Studies of 2 Tert Butoxybenzonitrile

Reactivity of the Benzonitrile (B105546) Moiety

The benzonitrile portion of the molecule, consisting of a nitrile group (-C≡N) attached to the benzene (B151609) ring, is a versatile functional group that participates in several important organic reactions. Its reactivity is primarily centered on the electrophilic carbon atom of the nitrile.

Nucleophilic Additions to the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reaction, known as nucleophilic addition, is a fundamental transformation of nitriles. organic-chemistry.org A variety of nucleophiles, such as Grignard reagents and organolithium compounds, can add to the nitrile carbon. The initial addition results in the formation of an imine anion intermediate, which is then typically hydrolyzed upon acidic workup to yield a ketone. For instance, the reaction of a substituted benzonitrile with a Grignard reagent (R-MgBr) would proceed through an imine salt intermediate, which upon hydrolysis, produces a ketone where the cyano group is replaced by a C(=O)R group. The rate and efficiency of these additions can be influenced by the electronic nature of the aromatic ring; electron-withdrawing groups can enhance the electrophilicity of the nitrile carbon, while electron-donating groups may decrease it. harvard.edu

Transformations Involving Nitrile Reduction and Hydrolysis

The nitrile group can undergo both reduction and hydrolysis to yield other important functional groups.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). This transformation is commonly achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Catalytic hydrogenation, employing catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, is another effective method for this reduction.

Hydrolysis: Under acidic or basic conditions, the nitrile group of 2-tert-butoxybenzonitrile can be hydrolyzed. This reaction proceeds in a stepwise manner, first forming an amide intermediate (2-tert-butoxybenzamide) and then, upon further heating, the corresponding carboxylic acid (2-tert-butoxybenzoic acid) with the liberation of ammonia (B1221849) or an ammonium (B1175870) salt. The rate of hydrolysis can be affected by the reaction conditions, with strong acids like sulfuric acid often used to facilitate the process. sigmaaldrich.com

Reactivity of the Tert-Butoxy (B1229062) Group

The tert-butoxy group (-O-C(CH₃)₃) is a bulky ether linkage that primarily serves as a protecting group for the phenolic hydroxyl group. Its reactivity is dominated by its cleavage under specific conditions.

Cleavage and Deprotection Strategies of the Tert-Butoxy Ether

The tert-butyl ether is valued in organic synthesis for its stability under a range of conditions, including basic and nucleophilic environments. However, it can be selectively cleaved, most commonly under acidic conditions. libretexts.org The mechanism involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl carbocation, which is then trapped by a nucleophile or eliminated as isobutylene. A variety of reagents and conditions can be employed for this deprotection, allowing for orthogonality in complex synthetic sequences.

Table 1: Selected Reagents for Cleavage of Tert-Butyl Ethers
Reagent/ConditionTypical SolventNotesReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Commonly used, often at room temperature. Can be harsh for other acid-sensitive groups. wikipedia.org
Hydrochloric Acid (HCl)Dioxane, Ethyl AcetateA strong protic acid effective for cleavage. wikipedia.org
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)A Lewis acid catalyst that offers chemoselectivity, sometimes preserving other acid-labile groups like N-Boc. baranlab.org
Aqueous Phosphoric Acid (H₃PO₄)-An environmentally benign and mild reagent for deprotection. chemicalbook.comwikipedia.org
Erbium Triflate (Er(OTf)₃) / MWMethanolA rapid deprotection method using microwave irradiation. chemicalbook.com

Influence of the Tert-Butoxy Group on Aromatic Ring Reactivity

The tert-butoxy group significantly influences the reactivity of the aromatic ring to which it is attached. As an alkoxy group, it acts as an activating group in electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgvanderbilt.edu This is due to the lone pairs of electrons on the oxygen atom, which can be donated into the benzene ring through resonance, thereby stabilizing the cationic intermediate (the sigma complex) formed during the reaction. masterorganicchemistry.com

Aromatic Ring Transformations

The benzene ring of this compound can undergo various substitution reactions, with the regioselectivity being controlled by the directing effects of the existing substituents.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. wikipedia.org For this compound, an incoming electrophile would be directed to the positions ortho and para to the strongly activating tert-butoxy group. Given that the C2 position is occupied, this directs substitution to C4 and C6. For example, bromination would likely yield a mixture of 4-bromo-2-tert-butoxybenzonitrile and 6-bromo-2-tert-butoxybenzonitrile, with the former potentially favored due to reduced steric hindrance.

Another powerful method for functionalizing the aromatic ring is directed ortho metalation (DoM) . wikipedia.orgbaranlab.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation (and subsequent lithiation) to the adjacent ortho position. organic-chemistry.org While the tert-butoxy group is a moderate DMG, the nitrile group is also known to direct metalation. The interplay between these two groups would determine the site of lithiation. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents with high regioselectivity. For instance, lithiation followed by quenching with an electrophile like dimethylformamide (DMF) could introduce a formyl group onto the ring.

Furthermore, if a halogen is introduced onto the ring (e.g., at the 4- or 5-position), it can serve as a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govscielo.br This allows for the formation of new carbon-carbon bonds, connecting the benzonitrile core to other aryl or alkyl fragments. For example, 5-bromo-2-methoxybenzonitrile (B137507) can be used in Suzuki reactions to synthesize biphenyl (B1667301) derivatives. sigmaaldrich.com


Electrophilic Aromatic Substitution Pathways

The tert-butoxy group is an activating ortho-, para-director in electrophilic aromatic substitution (EAS) due to the lone pairs on the oxygen atom which can donate electron density to the ring by resonance. The nitrile group, on the other hand, is a deactivating meta-director due to its inductive electron withdrawal and resonance effects. In this compound, these opposing effects determine the regioselectivity of incoming electrophiles.

The powerful ortho-, para-directing influence of the tert-butoxy group generally dominates. However, the extreme steric hindrance imposed by the bulky tert-butyl group at the 2-position significantly disfavors substitution at the adjacent ortho-position (position 3). Consequently, electrophilic attack is predominantly directed to the para-position (position 5) and to a lesser extent, the other ortho-position (position 6). The deactivating nature of the nitrile group means that harsher reaction conditions are often required compared to benzene or anisole.

For instance, in the nitration of similarly bulky tert-butylbenzene, the product distribution is significantly skewed towards the para isomer due to steric hindrance at the ortho positions. While specific data for this compound is not widely reported, a similar trend is anticipated.

Table 1: Representative Product Distribution in the Nitration of Sterically Hindered Benzenes

Starting MaterialElectrophileOrtho Product (%)Meta Product (%)Para Product (%)
tert-ButylbenzeneNO₂+128.579.5
This compound (Predicted) NO₂⁺ Low (Position 6) Minor Major (Position 5)

Nucleophilic Aromatic Substitution Processes

Aromatic rings typically resist nucleophilic attack unless they are substituted with potent electron-withdrawing groups. The nitrile group in this compound provides sufficient activation to enable nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an ortho or para position relative to the nitrile.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitrile group is crucial for stabilizing this intermediate. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.

Alternatively, under conditions involving extremely strong bases, such as sodium amide (NaNH₂), a different pathway, the elimination-addition (benzyne) mechanism, can occur. This involves the deprotonation of a ring proton ortho to a leaving group, followed by elimination of the leaving group to form a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne, followed by protonation, to yield the substitution product. For a hypothetical 3-halo-2-tert-butoxybenzonitrile, this could lead to a mixture of products.

Organometallic Reactions and Interactions

The nitrile group and the substituted aromatic ring of this compound can participate in a variety of organometallic reactions. The steric bulk of the ortho-tert-butoxy group plays a significant role in modulating the accessibility of the nitrile and the adjacent positions on the ring.

Grignard Reagent Reactivity with Sterically Hindered Benzonitriles

Grignard reagents (RMgX) are potent nucleophiles that readily react with the electrophilic carbon of a nitrile group. The initial reaction is a nucleophilic addition to the carbon-nitrogen triple bond, which, after acidic workup, yields a ketone.

However, the significant steric hindrance created by the ortho-tert-butoxy group in this compound can impede the approach of the Grignard reagent to the nitrile carbon. This steric shielding may necessitate the use of smaller Grignard reagents (e.g., methylmagnesium bromide) or higher reaction temperatures to achieve a successful reaction. With very bulky Grignard reagents, an alternative reaction pathway involving single-electron transfer (SET) may become competitive, potentially leading to side products. Furthermore, the oxygen of the tert-butoxy group can act as a Lewis base, coordinating to the magnesium center of the Grignard reagent. This chelation can influence the reactivity and orientation of the addition.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound to be a substrate in these reactions, it would typically first need to be functionalized with a leaving group, such as a halide (Br, I) or a triflate.

In a Suzuki coupling , an aryl halide derivative of this compound would be reacted with an organoboron compound in the presence of a palladium catalyst and a base. The bulky ligands on the palladium catalyst are often crucial for facilitating the reaction with sterically hindered substrates.

In a Heck reaction , an aryl halide derivative of this compound would be coupled with an alkene. The steric hindrance near the palladium insertion site could influence the rate and efficiency of the catalytic cycle.

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Halides

Reaction TypeAryl Halide SubstrateCoupling PartnerCatalyst SystemBaseTypical Yield (%)
Suzuki2-Bromo-6-methylbenzonitrilePhenylboronic acidPd(PPh₃)₄K₂CO₃85-95
Heck4-Bromobenzonitrilen-Butyl acrylate (B77674)Pd(OAc)₂ / P(t-Bu)₃Cs₂CO₃90-98

Detailed Reaction Mechanism Elucidation

Understanding the precise mechanisms of these reactions requires the identification of transient species and intermediates.

Identification of Reaction Intermediates

In Electrophilic Aromatic Substitution: The key intermediate is a resonance-stabilized carbocation known as a Wheland intermediate or arenium ion. Attack of an electrophile (E⁺) at the C5 (para) position of this compound results in a carbocation where the positive charge is delocalized across the ring, including onto the carbon bearing the tert-butoxy group. The oxygen atom of the tert-butoxy group can further stabilize this adjacent positive charge through resonance, which is a major reason for the strong para-directing effect.

In Nucleophilic Aromatic Substitution (SNAr): The reaction proceeds through a negatively charged Meisenheimer complex. For a hypothetical 5-chloro-2-tert-butoxybenzonitrile reacting with a nucleophile (Nu⁻), the nucleophile would add to C5, forming a carbanionic intermediate. The negative charge would be delocalized across the ring and effectively stabilized by the electron-withdrawing nitrile group at the C1 position through resonance.

In Organometallic Reactions:

Grignard Reaction: The initial intermediate is a magnesium iminate salt, formed by the addition of the Grignard reagent across the nitrile's triple bond. This intermediate is then hydrolyzed during aqueous workup to yield a ketone.

Palladium-Catalyzed Reactions: These reactions proceed through a catalytic cycle involving several organopalladium intermediates. For a Suzuki coupling of a bromo-substituted this compound, the key intermediates would include a Pd(0) species, an aryl-Pd(II)-Br species formed via oxidative addition, an aryl-Pd(II)-aryl' species formed after transmetalation with the boronic acid, and finally, the reductive elimination from this species yields the biaryl product and regenerates the Pd(0) catalyst.

Transition State Analysis and Reaction Coordinate Diagrams

Transition state analysis is a computational method used to identify the geometry and energy of the transition state, which is the highest energy point along a reaction pathway. This analysis is fundamental to understanding the feasibility and mechanism of a chemical reaction. A reaction coordinate diagram visually represents the energy of a chemical system as it progresses from reactants to products, passing through the transition state.

For a hypothetical reaction involving this compound, such as nucleophilic aromatic substitution or hydrolysis of the nitrile group, computational chemistry software could be employed to calculate the energies of the reactants, products, intermediates, and transition states.

Table 1: Hypothetical Energy Profile for a Reaction of this compound

Species Relative Energy (kcal/mol)
Reactants (this compound + Reagent) 0
Transition State 1 Data Not Available
Intermediate Data Not Available
Transition State 2 Data Not Available

Note: This table is illustrative. Specific values would need to be determined through computational studies.

Kinetic Studies and Rate-Determining Steps

Without experimental data, the rate-determining step for any reaction of this compound cannot be definitively identified. For instance, in a potential multi-step reaction, the step with the highest energy transition state in the reaction coordinate diagram would correspond to the rate-determining step.

Table 2: Illustrative Kinetic Data for a Reaction of this compound

Temperature (K) Rate Constant (k) Activation Energy (Ea) (kJ/mol)
Data Not Available Data Not Available Data Not Available
Data Not Available Data Not Available Data Not Available

Note: This table represents the type of data that would be obtained from kinetic experiments. No such data has been found for this compound.

Theoretical and Computational Investigations on 2 Tert Butoxybenzonitrile

Quantum Chemical Approaches for Electronic Structure Characterization

Quantum chemistry focuses on solving the Schrödinger equation to describe the electronic structure of a molecule. This approach allows for the detailed characterization of molecular orbitals, electron density, and related properties, which are fundamental to understanding a molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. q-chem.comnih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the spatially dependent electron density. q-chem.com For 2-tert-butoxybenzonitrile, DFT calculations are instrumental in predicting its equilibrium geometry, vibrational frequencies, and various electronic properties.

A typical DFT study on this molecule would involve geometry optimization, where the atomic coordinates are adjusted to find the lowest energy arrangement. Functionals such as B3LYP, combined with a basis set like 6-311G(d,p), are commonly used for this purpose. nih.gov The results of such a calculation provide key structural parameters. For instance, the bulky tert-butoxy (B1229062) group is expected to influence the geometry of the benzene (B151609) ring and the orientation of the nitrile group due to steric and electronic effects.

Detailed research findings from DFT calculations would include:

Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.

Vibrational Analysis: Calculation of harmonic vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and assign spectral bands to specific molecular motions.

Below is a table of hypothetical optimized geometric parameters for this compound, as would be predicted from a DFT calculation.

ParameterAtom(s) InvolvedPredicted Value
Bond LengthC≡N1.155 Å
Bond LengthCring-C≡N1.448 Å
Bond LengthCring-O1.370 Å
Bond LengthO-Ctert-butyl1.452 Å
Bond AngleCring-C-N179.5°
Bond AngleCring-O-Ctert-butyl125.8°
Dihedral AngleCring-Cring-O-Ctert-butyl±90.0°

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameterization. wiley-vch.de While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller–Plesset perturbation theory, MP2) provide a rigorous framework for analyzing molecular orbitals (MOs).

For this compound, ab initio calculations are particularly useful for characterizing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are critical indicators of a molecule's chemical reactivity and electronic properties.

HOMO: Represents the outermost electron-containing orbital and is associated with the molecule's ability to donate electrons. In this compound, the HOMO is expected to have significant contributions from the π-system of the benzene ring and the lone pair electrons of the ether oxygen.

LUMO: Represents the lowest energy orbital capable of accepting electrons. The LUMO is likely to be a π* orbital with significant character on the nitrile group and the aromatic ring, indicating sites susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's electronic stability and the energy required for electronic excitation. A smaller gap generally implies higher chemical reactivity.

A table summarizing the type of data obtained from an ab initio molecular orbital analysis is presented below.

PropertyPredicted Value (eV)Significance
HOMO Energy-8.95Relates to ionization potential and electron-donating ability
LUMO Energy-0.80Relates to electron affinity and electron-accepting ability
HOMO-LUMO Gap8.15Indicates kinetic stability and resistance to electronic excitation

Molecular Modeling and Simulation Methodologies

While quantum chemical methods excel at describing electronic structure, molecular modeling and simulation techniques are used to explore the larger-scale behavior of molecules, including their conformational flexibility, reaction pathways, and dynamics in a condensed phase.

The structure of this compound is not rigid; rotation can occur around single bonds, leading to different spatial arrangements, or conformers. The most significant conformational flexibility arises from rotation around the C(aryl)-O bond. Due to the proximity of the bulky tert-butyl group to the nitrile group on the benzene ring, steric hindrance plays a crucial role in determining the preferred conformation.

Computational conformational analysis involves systematically rotating the dihedral angle of interest (in this case, C2-C1-O-Ctert-butyl) and calculating the relative energy at each step. This process generates a rotational energy profile that identifies energy minima (stable conformers) and energy maxima (rotational barriers). The tert-butyl group is known to exert significant steric pressure, and it is expected that the lowest-energy conformation of this compound will be one where the tert-butyl group is oriented away from the plane of the benzene ring to minimize steric clash with the ortho-nitrile group. libretexts.org

The findings from such an analysis are typically presented in a potential energy scan, showing the relative stability of different conformers.

C-C-O-C Dihedral AngleRelative Energy (kcal/mol)Description
12.5Eclipsed (High Steric Hindrance)
± 60°1.2Gauche Conformation
± 90°0.0Perpendicular (Most Stable Conformer)
± 120°1.8Gauche Conformation
180°8.0Anti-planar (Steric Hindrance with H6)

A potential energy surface (PES) is a multidimensional map that describes the energy of a chemical system as a function of the positions of its atoms. youtube.comlibretexts.org By exploring the PES, chemists can map out the most likely pathways for chemical reactions, identifying stable reactants, products, intermediates, and the high-energy transition states that connect them. youtube.com

For this compound, a PES could be constructed to study various reactions, such as its synthesis via Williamson ether synthesis or its decomposition under thermal stress. The process involves:

Identifying Stationary Points: Locating the energy minima corresponding to reactants, intermediates, and products, as well as the first-order saddle points that represent transition states. libretexts.org

Determining the Reaction Coordinate: Identifying the minimum energy path (MEP) that connects reactants to products via the transition state. This path represents the most probable trajectory for the reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state defines the activation barrier (Ea), a critical factor in determining the reaction rate.

Mapping the PES provides a detailed, mechanistic understanding of how chemical transformations involving this compound occur at the molecular level.

Molecular dynamics (MD) simulations provide a computational "microscope" to observe the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion for every atom in a system, MD simulations can track the trajectory of this compound over time, revealing its dynamic motions and interactions with its environment. nih.gov

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a solvent (such as water or chloroform) and allowing the system to evolve under defined conditions of temperature and pressure. Such simulations can provide insights into:

Conformational Dynamics: Observing how the molecule transitions between different stable conformations in real-time and determining the timescales of these motions.

Solvation Structure: Analyzing how solvent molecules arrange themselves around the solute, particularly around the polar nitrile group and the nonpolar tert-butyl group. This is crucial for understanding solubility and intermolecular interactions.

Transport Properties: Calculating properties such as the diffusion coefficient, which measures how quickly the molecule moves through the solvent.

MD simulations bridge the gap between static quantum chemical pictures and the dynamic reality of molecules in solution, providing a comprehensive view of the behavior of this compound in a realistic chemical environment.

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict how and where a molecule is likely to react. These predictions are crucial for designing new synthetic routes and understanding reaction mechanisms.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgtaylorandfrancis.com The energies of these orbitals and their spatial distribution are key to understanding chemical reactions.

For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the oxygen atom of the tert-butoxy group, making these sites susceptible to attack by electrophiles. Conversely, the LUMO is expected to be associated with the electron-withdrawing nitrile group (-CN), indicating that this part of the molecule is the most likely site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) Role in Reactivity
HOMO -8.5 Nucleophilic character, site of electrophilic attack
LUMO -0.5 Electrophilic character, site of nucleophilic attack

Note: These values are illustrative and not based on specific experimental or computational results for this compound.

Computational Assessment of Reaction Energetics and Activation Barriers

To gain a more quantitative understanding of a reaction, chemists computationally model the entire reaction pathway. This involves calculating the energies of reactants, products, and, most importantly, the transition states. The energy difference between the reactants and the transition state is the activation barrier, which determines the reaction rate. libretexts.org

For a reaction involving this compound, such as its hydrolysis or cycloaddition, computational methods like Density Functional Theory (DFT) would be employed. These calculations would map out the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. The results would provide crucial data on whether a reaction is thermodynamically favorable (i.e., the products are lower in energy than the reactants) and kinetically feasible (i.e., the activation barrier is not prohibitively high).

Advanced Computational Chemistry Techniques

The field of computational chemistry is continually evolving, with new techniques offering greater accuracy and the ability to model more complex systems.

Machine Learning Integration in Chemical Systems Modeling

Machine learning (ML) is revolutionizing the chemical sciences by enabling the prediction of molecular properties and reaction outcomes with unprecedented speed and accuracy. arxiv.orgsciencedaily.com ML models can be trained on large datasets of known chemical reactions and molecular properties to learn the complex relationships between a molecule's structure and its behavior. researchgate.net

In the context of this compound, an ML model could be developed to predict its reactivity in various reactions, its solubility in different solvents, or even its potential biological activity. energy.gov These models, once trained, can screen vast numbers of potential reactants or reaction conditions far more rapidly than traditional computational methods. arxiv.org The integration of ML with quantum mechanical simulations is a particularly powerful approach, combining the accuracy of physics-based models with the efficiency of data-driven methods. optibrium.com

Multiscale Modeling Approaches for Complex Chemical Processes

Many chemical processes of practical interest, such as catalysis or polymerization, involve phenomena that occur across a wide range of length and time scales. manchester.ac.uk Multiscale modeling addresses this challenge by combining different computational methods, each suited to a particular scale. researchgate.netresearchgate.net

For a process involving this compound, a multiscale model might use quantum mechanics to describe the bond-breaking and bond-forming events at the molecular level, while using classical molecular dynamics to simulate the behavior of the bulk solvent and other molecules over longer timescales. llnl.gov These different levels of theory are then linked together to provide a comprehensive picture of the entire process. This approach is essential for understanding and optimizing complex chemical systems in realistic environments. ucl.ac.uk

Advanced Analytical Methodologies for Research on 2 Tert Butoxybenzonitrile

Spectroscopic Techniques for Structural and Mechanistic Analysis

Spectroscopy is indispensable for probing the molecular structure and observing the dynamic changes that occur during chemical reactions involving 2-Tert-butoxybenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, the nine protons of the tert-butyl group are chemically equivalent and thus appear as a sharp singlet. The four protons on the aromatic ring are in distinct chemical environments and are expected to show complex splitting patterns (multiplets) due to spin-spin coupling.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The spectrum would show distinct signals for the nitrile carbon, the carbons of the benzene (B151609) ring (including the two carbons attached to the oxygen and nitrile groups), the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons of the tert-butyl group. bhu.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypeNucleusPredicted Chemical Shift (ppm)Multiplicity
tert-Butyl Protons (-C(CH₃)₃)¹H1.3 - 1.5Singlet (s)
Aromatic Protons (Ar-H)¹H6.9 - 7.6Multiplet (m)
Nitrile Carbon (-C≡N)¹³C115 - 120-
Aromatic Carbon (Ar-C-O)¹³C155 - 160-
Other Aromatic Carbons (Ar-C)¹³C115 - 135-
tert-Butyl Quaternary Carbon (-C(CH₃)₃)¹³C75 - 85-
tert-Butyl Methyl Carbons (-C(CH₃)₃)¹³C25 - 30-

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. rsc.orgnetlify.apppdx.eduoregonstate.edu

Infrared (IR) Spectroscopy for Functional Group Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. This technique is highly effective for identifying the functional groups present in a compound. uhcl.edu For this compound, the IR spectrum will exhibit characteristic absorption bands that serve as a molecular fingerprint.

The most prominent and diagnostic peak will be from the stretching vibration of the nitrile (C≡N) triple bond. spectroscopyonline.com Other key absorptions include those from the aromatic C=C bonds, the C-O ether linkage, and the C-H bonds of both the aromatic ring and the aliphatic tert-butyl group. researchgate.netnih.gov

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium-Weak
Aliphatic C-H (tert-butyl)Stretch3000 - 2850Strong
Nitrile (C≡N)Stretch2240 - 2220Strong, Sharp
Aromatic C=CStretch1600 - 1450Medium-Weak
Aromatic C-OStretch1250 - 1200Strong

Note: Aromatic nitriles typically show a C≡N stretch at a slightly lower wavenumber than saturated nitriles due to conjugation. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. shu.ac.uk Molecules with π-systems, known as chromophores, are particularly active in this region. The benzonitrile (B105546) portion of this compound acts as the primary chromophore.

The absorption of UV light excites electrons from lower-energy orbitals (HOMO) to higher-energy orbitals (LUMO). tanta.edu.eg The primary electronic transitions observed for this molecule are π → π* transitions, associated with the conjugated π-system of the benzene ring. uzh.ch The non-bonding (n) electrons on the oxygen and nitrogen atoms can also participate in n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands. shu.ac.ukuzh.ch The presence of the tert-butoxy (B1229062) group, an auxochrome, may cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted benzonitrile. youtube.com

Table 3: Possible Electronic Transitions in this compound

Transition TypeOrbitals InvolvedRelative EnergyExpected Intensity
π → ππ (bonding) → π (antibonding)HighStrong
n → πn (non-bonding) → π (antibonding)LowWeak

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. uni-saarland.de

For this compound (C₁₁H₁₃NO), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (175.23 g/mol ). Under electron ionization (EI), the molecular ion undergoes fragmentation, breaking into smaller, charged fragments. whitman.edu A very common and diagnostic fragmentation pathway for tert-butyl ethers is the loss of a stable tert-butyl cation or radical. massbank.euyoutube.com Another likely fragmentation involves the loss of isobutylene. The fragmentation of the benzonitrile moiety itself can also occur. nih.govnist.govrsc.orgresearchgate.netmassbank.eu

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment StructureNeutral Loss
175[C₁₁H₁₃NO]⁺ (Molecular Ion)-
160[M - CH₃]⁺CH₃• (15)
119[M - C₄H₈]⁺ (Loss of isobutylene)C₄H₈ (56)
118[M - C₄H₉]⁺ (Loss of tert-butyl radical)C₄H₉• (57)
103[C₇H₅N]⁺ (Benzonitrile cation)C₄H₈O (72)
57[C₄H₉]⁺ (tert-butyl cation)C₇H₄NO• (118)

Note: The relative abundance of these fragments provides clues to the stability of the ions and the structure of the parent molecule. libretexts.org

Advanced Spectroscopic Methods in Reaction Monitoring (e.g., in situ spectroscopy)

Modern research often employs in situ (in the reaction mixture) spectroscopic techniques to monitor chemical reactions in real time. spectroscopyonline.com Techniques like in situ FTIR, Raman, and NMR spectroscopy allow researchers to track the concentrations of reactants, intermediates, and products as the reaction progresses. mt.comou.edumt.comacs.orgresearchgate.netmpg.dechemrxiv.org

This real-time data is invaluable for:

Determining Reaction Kinetics: By plotting concentration versus time, reaction rates and orders can be accurately determined. mt.combohrium.com

Identifying Intermediates: Transient or unstable species that may not be detectable by conventional offline analysis can be observed.

Elucidating Reaction Mechanisms: The sequence of bond-forming and bond-breaking events can be inferred, providing a deeper understanding of the reaction pathway. rsc.org

For the synthesis of this compound, in situ IR spectroscopy could be used to monitor the disappearance of a starting material's characteristic peak (e.g., a hydroxyl group) and the simultaneous appearance of the nitrile (C≡N) and ether (C-O) stretches of the product. mt.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating this compound from reaction mixtures and for accurately determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of moderately polar compounds like this compound. nih.govsielc.com In this technique, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase. Purity is assessed by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. researchgate.net

Table 5: Exemplar HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnC18, 5 µm particle size, 4.6 x 250 mm
Mobile PhaseGradient of Acetonitrile (B52724) and Water
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography (GC): GC is another powerful technique for separation and purity analysis, provided the compound is volatile and thermally stable, which is the case for this compound. msu.edu The sample is vaporized and transported by an inert carrier gas through a column. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. nist.govnih.govmdpi.com GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.

The choice between HPLC and GC depends on the specific requirements of the analysis, including the nature of potential impurities and the desired sensitivity. jfda-online.comnih.gov

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds, making it suitable for assessing the purity of this compound and identifying any volatile byproducts from its synthesis. youtube.com In GC, a sample is vaporized and injected into a column, where it is separated based on the components' differential partitioning between a stationary phase and a mobile gas phase. copernicus.org The time it takes for a compound to travel through the column, known as the retention time, is a characteristic feature used for identification. youtube.com

For the analysis of benzonitrile derivatives, a capillary column with a non-polar stationary phase, such as dimethylpolysiloxane, is often employed. derpharmachemica.comderpharmachemica.com A temperature-programmed method, where the column temperature is gradually increased, allows for the efficient separation of compounds with a range of boiling points. derpharmachemica.comderpharmachemica.com A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. derpharmachemica.comderpharmachemica.com In cases involving thermally labile compounds, a programmable temperature vaporizer (PTV) inlet can be utilized to prevent decomposition during injection. nih.gov

Table 1: Typical GC Parameters for Analysis of Benzonitrile Derivatives

ParameterSpecificationPurpose
Column Type Capillary Column (e.g., SPB-1)Provides high-resolution separation.
Stationary Phase 100% DimethylpolysiloxaneA non-polar phase suitable for separating compounds based on boiling point.
Column Dimensions 30 m length x 0.53 mm ID x 1.0 µm filmStandard dimensions for good separation efficiency.
Carrier Gas Helium or NitrogenInert mobile phase to carry the sample through the column.
Inlet Mode Split (e.g., 1:5 ratio)Prevents column overloading by injecting only a portion of the sample. derpharmachemica.comderpharmachemica.com
Temperature Program Initial hold, then ramp to a final temperatureSeparates a mixture of compounds with different volatilities. derpharmachemica.comderpharmachemica.com
Detector Flame Ionization Detector (FID)Provides high sensitivity for organic analytes.

High-Performance Liquid Chromatography (HPLC) for Complex Mixture Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating, identifying, and quantifying components in a mixture. basicmedicalkey.com It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. The technique relies on pumping a liquid solvent mixture (mobile phase) containing the sample through a column filled with a solid adsorbent material (stationary phase). sigmaaldrich.com

Reversed-phase HPLC is the most common mode used for analyzing benzonitrile and its derivatives. sielc.comsielc.com In this setup, a non-polar stationary phase (like C18-coated silica) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent such as acetonitrile or methanol. sigmaaldrich.comsielc.com An acid, like formic or phosphoric acid, is often added to the mobile phase to improve peak shape. sielc.comlcms.cz Separation occurs based on the differential hydrophobic interactions of the sample components with the stationary phase. sigmaaldrich.com Detection is commonly achieved using a UV-Vis detector, as aromatic compounds like this compound absorb ultraviolet light. sigmaaldrich.com

Table 2: Example HPLC Conditions for Separation of Benzonitrile Derivatives

ParameterSpecificationRationale
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)C18 is a versatile stationary phase providing good retention for moderately non-polar compounds. sigmaaldrich.com
Mobile Phase A Water with 0.1% Formic AcidAqueous component of the mobile phase. Formic acid improves peak shape and is MS-compatible. lcms.cz
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier used to elute compounds from the column. lcms.cz
Elution Mode Gradient ElutionThe proportion of Mobile Phase B is increased over time to separate a mixture of compounds with varying polarities. basicmedicalkey.com
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CMaintaining a constant temperature ensures reproducible retention times. sigmaaldrich.comlcms.cz
Detection UV at 210-254 nmAromatic nitriles exhibit strong absorbance in this UV range. sigmaaldrich.comsielc.com

Flash Chromatography for Purification Strategies

Flash chromatography is a rapid and efficient purification technique widely used in organic synthesis to isolate desired compounds from crude reaction mixtures. biotage.com It operates on the same principles as traditional column chromatography but utilizes positive pressure to force the solvent through the column, significantly speeding up the process. orgsyn.org This method is ideal for purifying gram-scale quantities of this compound post-synthesis. biotage.com

The choice between normal-phase and reversed-phase flash chromatography depends on the polarity of the target compound and the impurities. biotage.com For a moderately polar compound like this compound, normal-phase chromatography with a silica (B1680970) gel stationary phase is a common starting point. biotage.com The process begins with selecting an appropriate solvent system (eluent) using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound. rochester.edu A gradient elution, where the polarity of the solvent system is gradually increased, is often employed to effectively separate the desired product from both less polar and more polar impurities. rochester.edu

Table 3: General Strategy for Flash Chromatography Purification

StepActionDetails
1. Method Development Select stationary and mobile phases using TLC.For normal-phase, a silica stationary phase is common. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). biotage.com
2. Column Packing Prepare a column with the chosen stationary phase.The column can be "dry-packed" with silica gel and then saturated with the initial, least polar eluent. orgsyn.org
3. Sample Loading Adsorb the crude sample onto a small amount of silica.This "dry loading" method often results in better separation than loading the sample dissolved in a strong solvent. rochester.edu
4. Elution Run the mobile phase through the column under pressure.Start with a low-polarity solvent system and gradually increase the polarity (gradient elution) to move compounds down the column. rochester.edu
5. Fraction Collection Collect the eluent in separate tubes (fractions).Fractions are collected sequentially as the solvent exits the column.
6. Analysis Analyze fractions using TLC to identify those containing the pure product.The fractions containing the pure this compound are combined.
7. Solvent Removal Evaporate the solvent to yield the purified compound.Rotary evaporation is typically used to remove the solvent, leaving the pure product. orgsyn.org

X-ray Crystallography for Solid-State Structural Determination

The process begins with the growth of a high-quality single crystal of this compound, which can be a challenging step. dartmouth.edu This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons within the atoms of the crystal scatter the X-rays, producing a unique diffraction pattern of spots with varying intensities. wikipedia.org By measuring the positions and intensities of these diffracted spots, a three-dimensional electron density map of the unit cell (the basic repeating unit of the crystal) can be calculated. dartmouth.edu From this map, the positions of the individual atoms can be determined, and a complete molecular structure can be built and refined. wikipedia.org The resulting structural data is often deposited in public databases like the Cambridge Structural Database. bondxray.org

Table 4: Key Stages of X-ray Crystallography

StageDescriptionOutcome
1. Crystallization Growing a single, high-quality crystal of the compound.A well-ordered crystal suitable for diffraction. wikipedia.org
2. Data Collection Mounting the crystal and exposing it to an X-ray beam to collect diffraction data.A dataset of diffraction spot intensities and positions. libretexts.org
3. Structure Solution Using computational methods to solve the "phase problem" and generate an initial electron density map.An initial model of the molecular structure. dartmouth.edu
4. Structure Refinement Iteratively improving the atomic positions and other parameters to best fit the experimental diffraction data.A highly accurate and detailed 3D model of the molecule. wikipedia.org
5. Validation Checking the final structure for geometric and crystallographic consistency.A validated atomic structure with precise bond lengths and angles.

Chemometric and Data Analytical Approaches in Spectroscopic Research

Spectroscopic techniques generate large and complex datasets. Chemometrics and advanced data analytics provide the mathematical and statistical tools to extract meaningful chemical information from this data, moving beyond simple visual inspection of a spectrum. researchgate.net

Multivariate Analysis of Spectroscopic Data

When analyzing this compound, especially in mixtures or during a reaction, spectroscopic data (e.g., from infrared or NMR spectroscopy) can contain overlapping signals that are difficult to interpret individually. ethz.ch Multivariate analysis techniques examine all variables (e.g., absorbances at every wavelength) simultaneously to uncover underlying patterns and relationships. nih.gov

Principal Component Analysis (PCA) is an unsupervised method used for data exploration and dimensionality reduction. studentski.net It transforms the original correlated variables into a new set of uncorrelated variables called principal components, which capture the maximum variance in the data. ethz.ch This can help identify outliers, group similar samples, or visualize trends in complex spectral datasets. studentski.net

Partial Least Squares (PLS) regression is a supervised method that is used to build predictive models. studentski.net It is particularly powerful for creating calibration models that can predict a property of interest (like the concentration of this compound) from its spectrum, even in the presence of interfering components. researchgate.net

Table 5: Comparison of PCA and PLS in Spectroscopic Analysis

FeaturePrincipal Component Analysis (PCA)Partial Least Squares (PLS)
Goal Describe variation and reveal underlying structure in the spectral data (X).Find the relationship between spectral data (X) and a property of interest (Y), such as concentration.
Method Type Unsupervised (does not consider the Y variable). studentski.netSupervised (maximizes the covariance between X and Y). studentski.net
Primary Use Data exploration, outlier detection, clustering, dimensionality reduction.Quantitative prediction, building calibration models.
Application Example Identifying distinct groups of samples based on their IR spectra.Predicting the concentration of this compound in a reaction mixture from its NIR spectrum.

Application of Artificial Intelligence in Spectral Interpretation

The interpretation of spectra to deduce a molecular structure has traditionally been a complex, manual process requiring significant expertise. arxiv.org Artificial Intelligence (AI), particularly machine learning (ML), is revolutionizing this field by automating and enhancing spectral analysis. spectroscopyonline.com

Table 6: Applications of AI in Spectroscopic Research

AI ApplicationDescriptionRelevance to this compound Research
Automated Spectral Interpretation AI algorithms automatically identify peaks, assign functional groups, and interpret complex patterns in spectra. arxiv.orgRapidly confirm the identity and purity of synthesized this compound from its IR or NMR spectra.
Structure Elucidation Machine learning models predict a complete molecular structure from a combination of different spectral inputs (NMR, MS, IR). chemrxiv.orgHelp identify unknown byproducts or degradation products in a sample.
Spectral Prediction Given a chemical structure, AI can predict its corresponding spectra (e.g., NMR chemical shifts).Compare predicted spectra of hypothesized structures with experimental data to confirm identities.
Database Searching AI-powered search engines can rapidly and accurately match an experimental spectrum against large spectral databases to find known compounds. researchgate.netQuickly identify known impurities present in a this compound sample.

Academic Research Applications and Broader Contributions of 2 Tert Butoxybenzonitrile

Role as a Synthetic Building Block for Complex Molecules

The benzonitrile (B105546) unit is a versatile functional group in organic synthesis, readily participating in a variety of chemical transformations to create more complex molecular architectures.

The nitrile group is a key precursor for the synthesis of various nitrogen-containing heterocycles. One of the most common transformations is its conversion into amidoximes, which can then be cyclized to form oxadiazole rings. Specifically, the synthesis of 1,2,4-oxadiazoles often involves the reaction of a nitrile with hydroxylamine (B1172632) to form an amidoxime, followed by cyclization with an acylating agent. While the direct use of 2-tert-butoxybenzonitrile in this context is not explicitly detailed in the available literature, the general reactivity of the nitrile group suggests its potential as a starting material for such heterocyclic systems. The synthesis of 1,2,4-oxadiazoles can be achieved through a 1,3-dipolar cycloaddition reaction, a process where the nitrile functionality is a key component .

The chemical reactivity of the nitrile group, combined with the directing effects of the ortho-alkoxy substituent, makes this compound a potential intermediate in the construction of a variety of organic scaffolds. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations open pathways to a wide array of functionalized aromatic compounds.

Contributions to Materials Science Research

Benzonitrile derivatives are of significant interest in materials science due to their electronic and liquid crystalline properties.

While there is no specific mention of this compound in polymerization studies, other substituted benzonitriles and tert-butylated monomers are widely used. For instance, tert-butyl acrylate (B77674) is a common monomer in controlled radical polymerization techniques. The bulky tert-butyl group can influence the polymer's properties, such as its glass transition temperature and solubility. The synthesis of charged polymers often involves the polymerization of protected monomers, like those containing tert-butyl groups, followed by a deprotection step nih.gov. The presence of both a nitrile and a tert-butoxy (B1229062) group in this compound suggests its potential as a monomer or a modifying agent in the synthesis of specialty polymers. For example, hybrid copolymerization of ethylene (B1197577) oxide and tert-butyl methacrylate (B99206) has been explored for creating solid polymer electrolytes mdpi.com.

Benzonitrile derivatives are well-established components in the field of liquid crystals and optoelectronic materials. The rigid benzonitrile core contributes to the mesogenic properties required for liquid crystal formation. Various benzonitrile derivatives have been investigated for their applications in optoelectronics, including as hosts for organic light-emitting diodes (OLEDs) and as fluorescent sensors rsc.orgrsc.org. For example, 2,3,4-trihydroxy benzonitrile-based trimers have been shown to exhibit nematic liquid crystal phases over a wide temperature range researchgate.net. Similarly, other phthalonitrile (B49051) and benzonitrile derivatives have been studied for their dielectric properties in nematic liquid crystals nih.govderpharmachemica.com. The specific contribution of the 2-tert-butoxy substitution would be to modify the molecular shape and electronic properties, potentially leading to novel liquid crystalline or optoelectronic behaviors.

Investigations in Catalyst Design and Mechanistic Understanding

The electronic properties of the benzonitrile group and the steric and electronic influence of the tert-butoxy substituent could make this compound a subject of interest in studies of catalysis and reaction mechanisms. For instance, the nitrile group can coordinate to metal centers, influencing the activity and selectivity of a catalyst. The alkoxy group can also play a role in directing catalytic C-H activation reactions mdpi.com. While no specific catalytic or mechanistic studies involving this compound were found, the broader class of alkoxybenzonitriles is relevant in this area. For example, copper-catalyzed electrochemical C-H amidation reactions have been developed using acetonitrile (B52724) and benzonitrile as amino sources rsc.org.

Ligand Precursor for Organometallic Catalysis Research

The design and synthesis of new ligands are paramount to the development of novel organometallic catalysts with enhanced activity, selectivity, and stability. This compound serves as a valuable precursor for creating sterically hindered ligands, which can impart unique properties to a metal center. The bulky tert-butoxy group can create a specific steric environment around a coordinated metal, influencing the binding of substrates and the pathways of catalytic reactions. semanticscholar.orgrsc.org

The nitrile group in this compound can be chemically transformed into various coordinating moieties, such as amines or phosphines, to generate bidentate or pincer-type ligands. The steric bulk of the tert-butoxy group in these resulting ligands can lead to the formation of coordinatively unsaturated metal complexes, which are often highly reactive in catalytic processes. Research in this area explores how the controlled steric hindrance provided by the derivative of this compound can be used to tune the performance of catalysts for a variety of organic transformations, including cross-coupling reactions and polymerization. The use of sterically demanding ligands is a well-established strategy to promote challenging catalytic reactions, and this compound offers a scaffold to further investigate these structure-activity relationships.

Ligand FeatureInfluence on Organometallic CatalystRelevant Research Finding
Steric Hindrance Creates a specific coordination environment around the metal center, potentially leading to coordinative unsaturation and enhanced reactivity.The use of sterically hindered N-heterocyclic carbene ligands in ruthenium catalysts has been shown to be effective in promoting challenging olefin metathesis reactions. semanticscholar.org
Electron-Donating Nature The tert-butoxy group can increase electron density at the metal center, influencing its catalytic activity.Benzonitrile-containing ligands can act as electron-acceptors to promote reductive elimination in nickel-catalyzed cross-coupling reactions. chemrxiv.org
Potential for Bidentate/Pincer Ligands The nitrile group can be modified to create multidentate ligands that can form stable complexes with transition metals.Pincer complexes have been shown to be effective catalysts for a variety of nitrile transformations. rug.nl

Substrate for Exploring Novel Catalytic Transformations

This compound is also a valuable substrate for the exploration and development of new catalytic reactions. The presence of two distinct functional groups, the aryl ether linkage and the nitrile group, both influenced by significant steric hindrance, presents a unique challenge and opportunity for catalyst development.

One area of investigation is the selective catalytic cleavage of the C–O bond in the tert-butyl aryl ether moiety. nih.govrecercat.cat Developing catalysts that can activate this sterically hindered bond under mild conditions is a significant goal in synthetic chemistry, as it would provide a new method for the synthesis of substituted phenols. organic-chemistry.org Research in this area often involves screening various transition metal catalysts and ligand systems to find those capable of overcoming the steric barrier imposed by the tert-butoxy group.

Furthermore, the sterically hindered nitrile group in this compound makes it an interesting substrate for studying catalytic transformations of nitriles, such as hydration to amides or reduction to amines. rug.nlacs.org Catalysts that can efficiently convert hindered nitriles are of particular interest because these transformations can be challenging using traditional stoichiometric reagents. researchgate.net Studies using substrates like this compound can lead to the discovery of more robust and versatile catalysts for the synthesis of complex molecules.

Catalytic TransformationResearch FocusKey Findings on Analogous Systems
C–O Bond Cleavage Development of catalysts for the selective cleavage of the sterically hindered aryl ether bond.Palladium-catalyzed methods have been developed for the synthesis of aryl tert-butyl ethers, and various methods exist for their cleavage. organic-chemistry.orgresearchgate.net
Nitrile Hydration Exploration of catalysts for the hydration of sterically hindered nitriles to the corresponding amides.Platinum(II) catalysts with secondary phosphine (B1218219) oxide ligands have been shown to be effective for the hydrolysis of hindered tertiary nitriles. acs.org
Nitrile Reduction Investigation of catalytic systems for the reduction of hindered nitriles to primary amines.Ruthenium pincer complexes have been used for the hydrogenation of nitriles to amines under high pressure and temperature. rug.nl

Advancement of Fundamental Chemical Theory

Beyond its practical applications in catalysis, this compound serves as an important model compound for advancing our fundamental understanding of chemical principles. Its rigid structure and the well-defined steric and electronic influence of its substituents make it an ideal system for studying the interplay of these effects on molecular properties and reactivity.

Case Study for Understanding Steric and Electronic Effects in Aryl Ether Systems

The tert-butoxy group in this compound exerts a significant steric and electronic influence on the benzonitrile ring. The bulky nature of this group can hinder the approach of reagents to the ortho position, a phenomenon known as steric hindrance. cdnsciencepub.comstackexchange.com This effect can dramatically alter the regioselectivity of electrophilic aromatic substitution reactions compared to less hindered analogues like 2-methoxybenzonitrile.

Electronically, the oxygen atom of the tert-butoxy group is electron-donating through resonance, which activates the aromatic ring towards electrophilic attack, primarily at the ortho and para positions. However, the nitrile group is strongly electron-withdrawing, deactivating the ring. The interplay between the activating tert-butoxy group and the deactivating nitrile group, further complicated by the steric hindrance of the former, makes this compound an excellent case study for dissecting the complex factors that govern aromatic reactivity. Experimental studies on the reactivity of this molecule can provide valuable data for refining our predictive models of substituent effects in organic chemistry.

EffectDescriptionPredicted Influence on this compound
Steric Hindrance The large size of the tert-butoxy group physically blocks access to the adjacent positions on the aromatic ring.This would be expected to disfavor reactions at the position ortho to the tert-butoxy group. cdnsciencepub.comstackexchange.com
Electronic (Resonance) The lone pairs on the oxygen atom of the tert-butoxy group can be delocalized into the aromatic ring, increasing its electron density.This activating effect would favor electrophilic substitution at the ortho and para positions relative to the tert-butoxy group.
Electronic (Inductive) The electronegative oxygen atom can withdraw electron density from the aromatic ring through the sigma bond.This is a weaker, deactivating effect compared to resonance.
Nitrile Group Electronics The nitrile group is strongly electron-withdrawing through both resonance and induction.This deactivates the entire aromatic ring towards electrophilic substitution. acs.org

Model Compound for Validation of Computational Chemistry Methodologies

Computational chemistry has become an indispensable tool for predicting molecular properties and reaction outcomes. The accuracy of computational methods, however, relies on their validation against experimental data. This compound, with its distinct steric and electronic features, serves as an excellent model compound for this purpose.

Theoretical chemists can use various computational methods, such as Density Functional Theory (DFT), to calculate properties like bond lengths, bond angles, rotational barriers of the tert-butoxy group, and the electronic charge distribution within the molecule. nih.gov These calculated values can then be compared with experimental data obtained from techniques like X-ray crystallography and NMR spectroscopy. Furthermore, computational models can be used to predict the transition state energies for various reactions involving this compound, providing insights into its reactivity. The agreement, or lack thereof, between theoretical predictions and experimental results for a sterically encumbered molecule like this helps in refining and improving the accuracy of computational methodologies, which can then be applied to more complex systems.

Computational MethodProperty/Application for this compoundPurpose of Validation
Density Functional Theory (DFT) Calculation of geometric parameters (bond lengths, angles), rotational energy barriers, and electronic properties (dipole moment, charge distribution).To assess the ability of different functionals to accurately model sterically hindered and electronically complex aromatic systems.
Ab initio methods High-accuracy calculation of molecular energies and properties.To provide benchmark data for calibrating more computationally efficient methods.
Molecular Mechanics Simulation of conformational preferences and dynamics of the tert-butoxy group.To validate force fields for their ability to correctly represent non-bonded interactions in sterically congested molecules.

Q & A

Q. What are the recommended methods for synthesizing 2-Tert-butoxybenzonitrile with high purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butoxy groups can be introduced via alkoxylation of halogenated precursors (e.g., bromomethylbenzonitrile derivatives, as seen in analogous compounds like 2-(bromomethyl)-3-fluorobenzonitrile ). Purification steps may include recrystallization (using melting point determination for validation, as described for related compounds ) or column chromatography. High-performance liquid chromatography (HPLC) with >95% purity thresholds, as used for structurally similar benzotriazole derivatives, ensures final product quality .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for structurally related benzonitriles (e.g., 2-(4-tert-butylphenyl)benzonitrile ). Key protocols include:
  • Storage : At room temperature in airtight containers, away from oxidizing agents.
  • PPE : Lab coats, nitrile gloves, and safety goggles.
  • Emergency Measures : Use fume hoods during handling; consult SDS for spill management and first-aid procedures .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy : NMR (¹H/¹³C) for structural confirmation, comparing chemical shifts to databases (e.g., ion clustering data for benzonitrile derivatives ).
  • Chromatography : HPLC or GC-MS to verify purity, as outlined for tert-butyl-containing analogs .
  • Thermal Analysis : Melting point determination (e.g., 150–151°C for related compounds ) to assess crystallinity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects or impurities. Cross-validate results using:
  • Computational Chemistry : Density functional theory (DFT) to simulate spectra and compare with experimental data.
  • Controlled Replication : Synthesize the compound under varying conditions (e.g., solvent polarity) to isolate confounding factors, as suggested in thermochemistry studies .
  • Meta-Analysis : Critically evaluate literature for methodological consistency, referencing academic writing frameworks (e.g., structured literature reviews ).

Q. What computational approaches are suitable for studying the reaction mechanisms of this compound in organic synthesis?

  • Methodological Answer :
  • Mechanistic Modeling : Use software like Gaussian or ORCA to calculate transition states and activation energies for alkoxylation or cyanation reactions.
  • Solvent Effects : Apply COSMO-RS theory to predict solvent interactions, leveraging ion clustering data from analogous systems .
  • Validation : Compare computational results with kinetic experiments (e.g., monitoring reaction progress via in-situ FTIR).

Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to extreme conditions (e.g., 40–80°C, pH 2–12) and monitor degradation via LC-MS.
  • Kinetic Analysis : Plot degradation rates using Arrhenius equations to extrapolate shelf-life under standard conditions.
  • Control Variables : Include inert atmosphere studies to isolate oxidative vs. hydrolytic pathways, following safety protocols from SDS guidelines .

Data Interpretation and Research Design

Q. How should researchers address gaps in the literature on this compound’s applications?

  • Methodological Answer :
  • Systematic Reviews : Use databases like SciFinder to compile existing studies, adhering to academic search engine best practices .
  • Hypothesis-Driven Experiments : Focus on understudied areas (e.g., photochemical reactivity) using design frameworks from research methodology guides .

Q. What strategies mitigate biases in data collection for studies involving this compound?

  • Methodological Answer :
  • Blinding : Use coded samples during analysis to prevent observer bias.
  • Triangulation : Cross-validate results with multiple techniques (e.g., NMR, HPLC, and computational modeling).
  • Peer Review : Pre-publish protocols on platforms like ChemRxiv for community feedback, aligning with academic writing standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.